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molecular formula C18H12Cl2O3S B8291241 Benzene, 1,2-dichloro-4-(4-(phenylsulfonyl)phenoxy)- CAS No. 83642-29-9

Benzene, 1,2-dichloro-4-(4-(phenylsulfonyl)phenoxy)-

Cat. No. B8291241
M. Wt: 379.3 g/mol
InChI Key: VDTGPPSVTMXIDT-UHFFFAOYSA-N
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Patent
US04349568

Procedure details

To a solution of 9.0 g (0.0550 mole) of 3,4-dichlorophenol dissolved in 150 ml of DMSO was added 2.20 g (0.0550 mole) of NaOH. The mixture was heated to 60° C. and 12.5 g (0.0529 mole) of 4-fluorophenyl phenyl sulfone was added. The reaction mixture was heated at 125° C. for 3.25 hrs and cooled. The mixture was poured into a solution of 100 ml of 20% aqueous NaOH and 600 ml of water. The crystalline product was collected by filtration, washed well with water and partially dried. Recrystallization from ethanol afforded 16.9 g (84.5% yield) of purified 4-(4-(phenylsulfonyl)phenoxy)-1,2-dichlorobenzene, mp 145°-146° C.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-].[Na+].[C:12]1([S:18]([C:21]2[CH:26]=[CH:25][C:24](F)=[CH:23][CH:22]=2)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>CS(C)=O>[C:12]1([S:18]([C:21]2[CH:26]=[CH:25][C:24]([O:9][C:4]3[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=3)=[CH:23][CH:22]=2)(=[O:20])=[O:19])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)F
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 125° C. for 3.25 hrs
Duration
3.25 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
partially dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(OC2=CC(=C(C=C2)Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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